molecular formula C17H21NO3S B448006 Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate CAS No. 354544-31-3

Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate

Cat. No.: B448006
CAS No.: 354544-31-3
M. Wt: 319.4g/mol
InChI Key: PJAYFGOTBRXVKN-UHFFFAOYSA-N
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Description

Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate is a chemical compound with the molecular formula C17H21NO3S It is known for its unique structure, which includes an adamantyl group, a thiophene ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate typically involves the reaction of 1-adamantylcarbonyl chloride with methyl 3-amino-2-thiophenecarboxylate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other ester derivatives.

Scientific Research Applications

Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds. The thiophene ring can interact with biological targets through π-π stacking and hydrogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(1-adamantylcarbonyl)amino]-2-thiophenecarboxylate is unique due to the presence of both the adamantyl group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The adamantyl group enhances the compound’s stability and bioavailability, while the thiophene ring provides opportunities for diverse chemical modifications and interactions with biological targets .

Properties

IUPAC Name

methyl 3-(adamantane-1-carbonylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-21-15(19)14-13(2-3-22-14)18-16(20)17-7-10-4-11(8-17)6-12(5-10)9-17/h2-3,10-12H,4-9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAYFGOTBRXVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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